molecular formula C6H9NO2 B13581547 5-Oxa-2-azaspiro[3.4]octan-6-one

5-Oxa-2-azaspiro[3.4]octan-6-one

Katalognummer: B13581547
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: PFVAHOATLWHAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2-azaspiro[34]octan-6-one is a heterocyclic compound that features a spirocyclic structure, which means it has two rings that share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octan-6-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for 5-Oxa-2-azaspiro[3This method allows for precise control over reaction conditions, leading to higher efficiency and safety compared to traditional batch synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxa-2-azaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

5-Oxa-2-azaspiro[3.4]octan-6-one has several applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Oxa-2-azaspiro[34]octan-6-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

5-oxa-2-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C6H9NO2/c8-5-1-2-6(9-5)3-7-4-6/h7H,1-4H2

InChI-Schlüssel

PFVAHOATLWHAGG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC2)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.